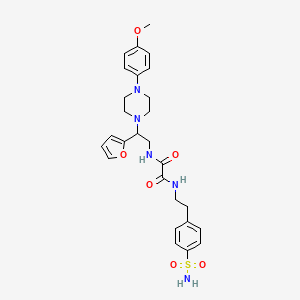

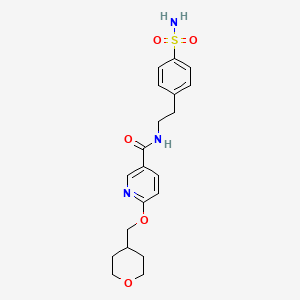

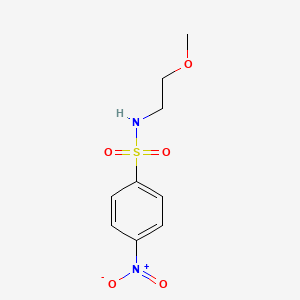

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound has been explored in various studies. For instance, one study discusses the synthesis of similar structures through 1,3-Dipolar cycloaddition of highly reactive isatin-derived azomethine ylides with activated olefins .Chemical Reactions Analysis

The compound has been used in 1,3-Dipolar cycloaddition reactions of isatin-derived azomethine ylides for the synthesis of spirooxindole and indole-derived scaffolds . This represents a powerful approach to access the spirooxindole scaffold .Scientific Research Applications

Aldose Reductase Inhibition

Compounds structurally related to (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)hexanoic acid, such as (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, have been found to exhibit a wide range of pharmacological activities, including potent inhibition of aldose reductase, a key enzyme implicated in diabetic complications. These compounds are highlighted for their submicromolar IC50 values, indicating strong inhibitory potential. (Kučerová-Chlupáčová et al., 2020)

Antimicrobial Activity

Derivatives of (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)hexanoic acid have demonstrated antimicrobial activity against a range of bacteria. A study highlighted the synthesis and screening of such compounds against gram-positive and gram-negative bacteria, with some showing comparable activity to standard drugs like Ampicillin. (PansareDattatraya & Devan, 2015)

Carbonic Anhydrase Inhibitory and Anticancer Activity

Novel derivatives have been investigated for their inhibitory activity against carbonic anhydrase isoforms and for their anticancer potential. Specific compounds demonstrated significant inhibition of tumor-associated carbonic anhydrase isoforms and showed potent anti-proliferative activity against breast and colorectal cancer cell lines. (Eldehna et al., 2017)

Anticancer and Antiangiogenic Effects

Another research avenue explored the synthesis of thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic effects in vivo. These compounds significantly reduced tumor volume and inhibited endothelial proliferation in a mouse model, suggesting potential for anticancer therapy. (Chandrappa et al., 2010)

properties

IUPAC Name |

2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-2-3-8-11(16(22)23)19-15(21)13(25-17(19)24)12-9-6-4-5-7-10(9)18-14(12)20/h4-7,11,21H,2-3,8H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLZYOMWMCSWMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)hexanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2706495.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(3-fluoro-4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2706497.png)

![1-(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-2-chloroethanone](/img/structure/B2706502.png)

![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2706507.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2706510.png)

![2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2706511.png)